5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone
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Overview
Description
(2S)-5,7,3'-trihydroxy-4'-methoxy-8-(3''-methylbut-2''-enyl)-flavonone is a trihydroxyflavanone that is hesperetin substituted by a prenyl group at position 8. Isolated from Macaranga conifera, it exhibits inhibitory activity against breast cancer resistance protein. It has a role as a metabolite and a breast cancer resistance protein inhibitor. It is a trihydroxyflavanone, a monomethoxyflavanone, a member of 3'-hydroxyflavanones and a member of 4'-methoxyflavanones. It derives from a hesperetin.
Scientific Research Applications
Traditional Medicinal Use and Anti-Inflammatory Activity
One significant application of compounds related to (2S)-5,7,3'-trihydroxy-4'-methoxy-8-(3''-methylbut-2''-enyl)-flavonone is in traditional medicine. For example, flavonoids isolated from the leaves and stems of Dodonaea polyandra, a plant used in Northern Kaanju traditional medicine, have demonstrated anti-inflammatory activities. This application underscores the potential of such compounds in traditional medicinal systems (Simpson et al., 2011).
Antimicrobial Properties
Another important application area is in antimicrobial research. Flavonoids, including compounds structurally similar to (2S)-5,7,3'-trihydroxy-4'-methoxy-8-(3''-methylbut-2''-enyl)-flavonone, have been isolated from various plants and tested for antimicrobial properties. For instance, flavonoids from Maclura tinctoria have shown activity against AIDS-related opportunistic fungal pathogens, demonstrating the potential of these compounds in developing new antimicrobial agents (Elsohly et al., 2001).
Cancer Research
In cancer research, compounds like (2S)-5,7,3'-trihydroxy-4'-methoxy-8-(3''-methylbut-2''-enyl)-flavonone have been studied for their potential in combating drug resistance in cancer cells. A study on tropical plant extracts identified several flavonoids that significantly inhibited the function of the ABCG2 transporter, which is known to make tumor cells resistant to conventional chemotherapeutic agents (Versiani et al., 2011).
Cyclooxygenase-2 Inhibition
Flavonoids from the leaves of Macaranga conifera have been identified with inhibitory activity against cyclooxygenase-2, an enzyme implicated in inflammation and pain. This research suggests the potential of these compounds in the development of new anti-inflammatory drugs (Jang et al., 2002).
Antioxidant Properties
Finally, flavonoids from various plants, including those structurally similar to (2S)-5,7,3'-trihydroxy-4'-methoxy-8-(3''-methylbut-2''-enyl)-flavonone, have been researched for their antioxidant properties. This aspect is crucial in the context of combating oxidative stress, which is associated with various diseases, including neurodegenerative disorders and aging (Thongnest et al., 2013).
Properties
Molecular Formula |
C21H22O6 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3/t19-/m0/s1 |
InChI Key |
MDRKJMLXLVCUIU-IBGZPJMESA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC(=C(C=C3)OC)O)C |
SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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